4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(Azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (4-ASBO) is a novel small molecule with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound composed of a benzamide ring, an oxadiazole ring, and an azepane-1-sulfonyl moiety. The structure of 4-ASBO is shown in Figure 1.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not yet fully understood. It is believed that the azepane-1-sulfonyl moiety of 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is responsible for its catalytic and fluorescent properties. Additionally, the oxadiazole ring is thought to be responsible for its inhibitory activity against acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide are still being studied. However, it has been demonstrated to have antioxidant properties and has been shown to inhibit the activity of the enzyme acetylcholinesterase in vitro. Additionally, it has been shown to have cytotoxic effects on human cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in lab experiments include its low cost, availability, and easy synthesis. Additionally, its ability to act as a catalyst, photoinitiator, and fluorescent sensor makes it a useful reagent for a variety of applications. However, it is important to note that 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is toxic and should be handled with care.
Future Directions
Future research on 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide should focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should focus on optimizing its synthesis process and exploring its potential applications in other fields such as drug delivery. Additionally, its potential as a therapeutic agent should be further explored. Finally, research should focus on developing methods to reduce its toxicity and improve its safety for use in lab experiments.
Synthesis Methods
4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be synthesized through a multi-step process that involves the reaction of 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine with methyl 4-(azepane-1-sulfonyl)benzoate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP). The reaction is conducted in a solvent such as dichloromethane and is heated to a temperature of 70°C. The reaction is then quenched with an acid such as acetic acid and the product is isolated and purified by column chromatography.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its potential applications in scientific research. It has been used as a catalyst for the synthesis of various heterocyclic compounds and as a reagent for the synthesis of other small molecules. Additionally, 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been studied for its ability to act as a photoinitiator for the polymerization of various monomers. It has also been used as a fluorescent sensor for the detection of metal ions and as an inhibitor of the enzyme acetylcholinesterase.
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-16-7-8-19(15-17(16)2)22-25-26-23(31-22)24-21(28)18-9-11-20(12-10-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCIUVNNYLNASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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